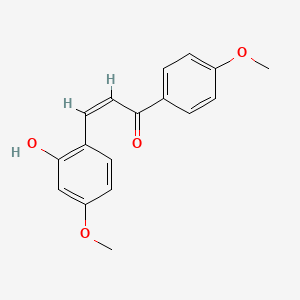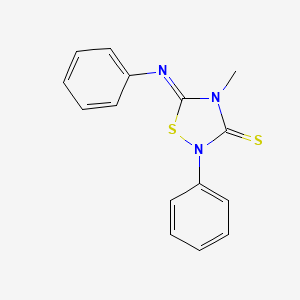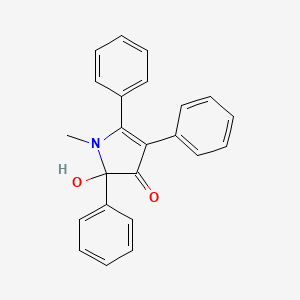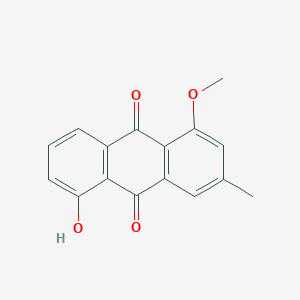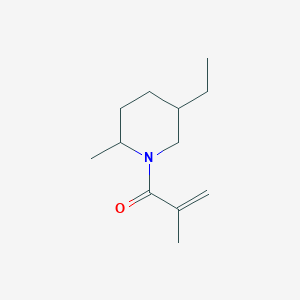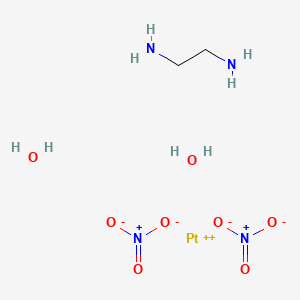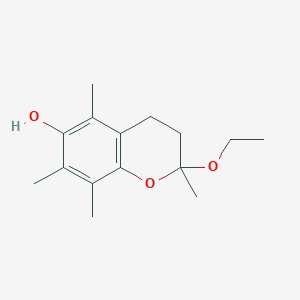
2-Ethoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is a chemical compound known for its antioxidant properties. It is structurally related to tocopherols, which are a class of organic chemical compounds, many of which have vitamin E activity. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol typically involves the alkylation of 2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: It can be reduced to form various hydroquinone derivatives.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of tocopherylquinone and other oxidized derivatives.
Reduction: Formation of tocopherylhydroquinone.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
2-Ethoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is widely used in scientific research due to its antioxidant properties. It is used in:
Chemistry: As a model compound for studying antioxidant mechanisms and reactions.
Biology: In cell culture studies to investigate its protective effects against oxidative stress.
Medicine: As a potential therapeutic agent for diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: In the formulation of cosmetics and skincare products due to its antioxidant properties.
Mechanism of Action
The antioxidant activity of 2-Ethoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This compound can interact with various molecular targets, including lipid membranes and proteins, protecting them from oxidative damage. The pathways involved include the scavenging of reactive oxygen species (ROS) and the inhibition of lipid peroxidation.
Comparison with Similar Compounds
Similar Compounds
Alpha-tocopherol: The most active form of vitamin E in humans, known for its potent antioxidant properties.
Gamma-tocopherol: Another form of vitamin E with unique antioxidant properties.
Delta-tocopherol: Known for its ability to trap and neutralize reactive nitrogen species.
Uniqueness
2-Ethoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity compared to other tocopherols. This structural difference can lead to variations in its antioxidant activity and its interactions with biological membranes and proteins.
Properties
CAS No. |
53712-99-5 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
2-ethoxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C15H22O3/c1-6-17-15(5)8-7-12-11(4)13(16)9(2)10(3)14(12)18-15/h16H,6-8H2,1-5H3 |
InChI Key |
TWPCJMOQTUTRRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCC2=C(O1)C(=C(C(=C2C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


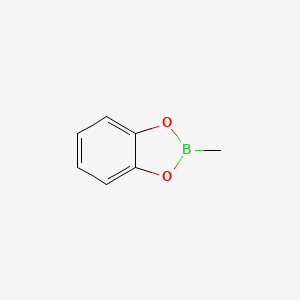
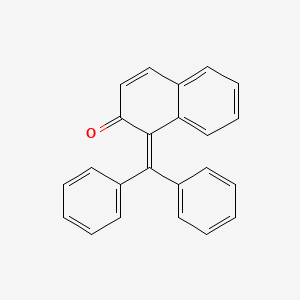
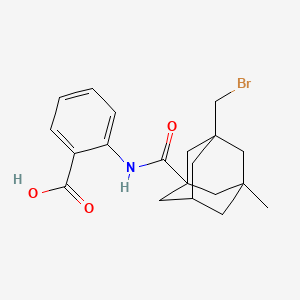
![1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B14656644.png)
![1,4-Benzenedicarbonitrile, 2-[(4-methylphenyl)thio]-](/img/structure/B14656654.png)
![S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate](/img/structure/B14656661.png)

